Cas no 64070-21-9 (Adenosine, N-(4-hydroxy-3-methylbutyl)-, (R)-)
64070-21-9 structure
Product Name:Adenosine, N-(4-hydroxy-3-methylbutyl)-, (R)-
CAS No:64070-21-9
MF:C15H23N5O5
MW:353.373623132706
CID:1674344
PubChem ID:10522005
Update Time:2025-04-21
Adenosine, N-(4-hydroxy-3-methylbutyl)-, (R)- Chemical and Physical Properties
Names and Identifiers
-
- Adenosine, N-(4-hydroxy-3-methylbutyl)-, (R)-
- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol
- R-(-)-DIHYDROZEATIN RIBOSIDE
- 64070-21-9
- DBVVQDGIJAUEAZ-YXYADJKSSA-N
- DL-DIHYDROZEATIN RIBOSIDE
- Q27149548
- 1E498C14-69BB-424A-922F-813C4D7657F2
- Dihydrozeatin riboside
- Adenosine, N-(4-hydroxy-3-methylbutyl)-
- A901120
- N-(4-Hydroxy-3-methylbutyl)adenosine
- CHEBI:80498
- 22663-55-4
- Dihydrozeatin ribonucleoside
- (2R,3R,4S,5R)-2-(6-(4-hydroxy-3-methylbutylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 6-(4-hydroxy-3-methylbutylamino)-9-beta-d-ribofuranosylpurine
- 9-.beta.-D-Ribofuranosyldihydrozeatin
- Ribosyldihydrozeatin
- DTXSID50441247
- G77723
-
- Inchi: 1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)/t8?,9-,11-,12-,15-/m1/s1
- InChI Key: DBVVQDGIJAUEAZ-YXYADJKSSA-N
- SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C=NC2C(=NC=NC1=2)NCCC(C)CO)O)O
Computed Properties
- Exact Mass: 353.17009
- Monoisotopic Mass: 353.16991885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 433
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 146Ų
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 708.8±70.0 °C at 760 mmHg
- Flash Point: 382.5±35.7 °C
- PSA: 145.78
- Vapor Pressure: 0.0±2.4 mmHg at 25°C
Adenosine, N-(4-hydroxy-3-methylbutyl)-, (R)- Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Adenosine, N-(4-hydroxy-3-methylbutyl)-, (R)- Related Literature
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
64070-21-9 (Adenosine, N-(4-hydroxy-3-methylbutyl)-, (R)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent